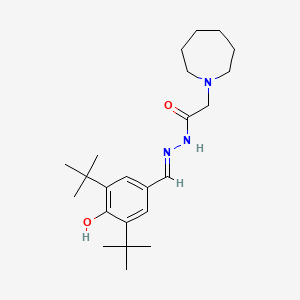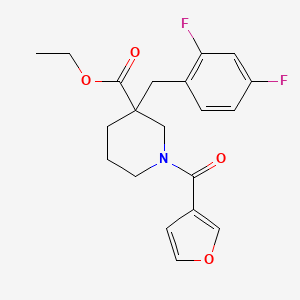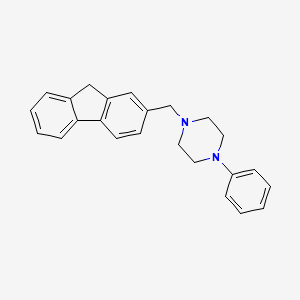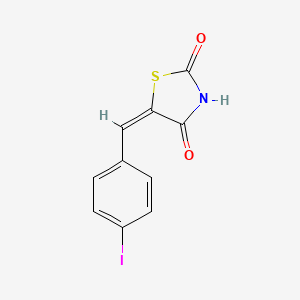![molecular formula C16H15ClN2O2 B5974992 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B5974992.png)
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide, also known as CEP-33779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and is known to exhibit anti-inflammatory and anti-tumor properties.
Wirkmechanismus
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide inhibits the activity of NF-κB and IKBKE by binding to their respective domains and preventing their activation. This leads to a decrease in the expression of pro-inflammatory cytokines and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has been shown to exhibit anti-inflammatory and anti-tumor effects in various preclinical studies. In a mouse model of rheumatoid arthritis, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide was shown to reduce inflammation and joint damage. In a mouse model of colon cancer, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide was shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide is its specificity towards NF-κB and IKBKE, which makes it a promising therapeutic candidate for various diseases. However, its low solubility and stability can be a limitation for lab experiments. Further studies are needed to optimize its formulation and delivery.
Zukünftige Richtungen
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential in clinical trials. Some of the future directions for 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide include:
1. Clinical trials to evaluate its safety and efficacy in various inflammatory diseases and cancers.
2. Optimization of its formulation and delivery to improve its solubility and stability.
3. Identification of biomarkers to predict its response in patients.
4. Combination therapy with other anti-inflammatory or anti-tumor agents to enhance its therapeutic efficacy.
Conclusion:
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide is a promising therapeutic candidate for various inflammatory diseases and cancers. Its specificity towards NF-κB and IKBKE makes it a unique compound with potential therapeutic benefits. Further research is needed to evaluate its safety and efficacy in clinical trials and optimize its formulation and delivery.
Synthesemethoden
The synthesis of 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-(ethylamino)benzoic acid, followed by the addition of ammonium hydroxide to obtain the final product. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a critical regulator of the immune response and is involved in the expression of various pro-inflammatory cytokines. By inhibiting NF-κB, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide can reduce inflammation and provide relief in various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has also been shown to exhibit anti-tumor properties by inhibiting the activity of the protein IKBKE. IKBKE is overexpressed in various cancers and is involved in promoting tumor growth and metastasis. By inhibiting IKBKE, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide can inhibit cancer cell proliferation and induce apoptosis.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(ethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCUUIYHHKLDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethylcarbamoyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)


![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
![1-benzyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B5974959.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)


![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)
![N-(3-chlorophenyl)-N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5975008.png)
![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)
![3-{2-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5975026.png)